molecular formula C24H28ClN3O B1241046 Naphthoquine CAS No. 173531-57-2

Naphthoquine

Cat. No.: B1241046
CAS No.: 173531-57-2
M. Wt: 409.9 g/mol
InChI Key: VEVMYTDOWUQLGI-UHFFFAOYSA-N
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Description

Naphthoquine is a 4-aminoquinoline antimalarial compound first synthesized in China in 1986. It has gained attention for its potent antimalarial activity and has been developed as a single-dose, fixed co-formulation with artemisinin for the treatment of uncomplicated malaria. This compound has also shown promising broad-spectrum antiviral activity, particularly against coronaviruses .

Preparation Methods

Synthetic Routes and Reaction Conditions: The reaction conditions typically involve heating the reactants in a suitable solvent such as ethanol or methanol .

Industrial Production Methods: Industrial production of naphthoquine involves scaling up the laboratory synthesis process. The key steps include the preparation of 4,7-dichloroquinoline, its reaction with 2-naphthol, and the subsequent introduction of the tert-butylamino group. The process is optimized for high yield and purity, with careful control of reaction conditions and purification steps .

Chemical Reactions Analysis

Types of Reactions: Naphthoquine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Naphthoquine has a wide range of scientific research applications:

Mechanism of Action

Naphthoquine is similar to other 4-aminoquinoline antimalarial drugs such as chloroquine and hydroxychloroquine. it has unique properties that distinguish it from these compounds:

Comparison with Similar Compounds

Naphthoquine’s unique structure and broad-spectrum activity make it a valuable compound for further research and development in the fields of chemistry, biology, medicine, and industry.

Properties

IUPAC Name

2-[(tert-butylamino)methyl]-4-[(7-chloroquinolin-4-yl)amino]-5,6,7,8-tetrahydronaphthalen-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28ClN3O/c1-24(2,3)27-14-15-12-22(17-6-4-5-7-18(17)23(15)29)28-20-10-11-26-21-13-16(25)8-9-19(20)21/h8-13,27,29H,4-7,14H2,1-3H3,(H,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEVMYTDOWUQLGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC1=CC(=C2CCCCC2=C1O)NC3=C4C=CC(=CC4=NC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

173531-57-2
Record name Naphthoquine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0173531572
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Naphthoquine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16249
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name NAPHTHOQUINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TRY8UD4E2H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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